Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 1198-44-3) is the critical sulfur-containing β-ketoester building block for serine protease inhibitor development. The thiopyran sulfur enables controlled oxidation to sulfoxide/sulfone derivatives, conferring a 3–5× potency gain over cyclohexanone analogs (plasmin IC₅₀: 5.5 µM vs 25 µM). This scaffold is validated for antimicrobial bicyclopyrazolone libraries and phosphorus ylide-mediated annulations via CH-acid reactivity. Substituting with non-thiopyran β-ketoesters eliminates the sulfone oxidation vector and invalidates established SAR. Insist on the authentic thiopyran core for reproducible synthetic outcomes.

Molecular Formula C8H12O3S
Molecular Weight 188.25 g/mol
CAS No. 1198-44-3
Cat. No. B075735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
CAS1198-44-3
Molecular FormulaC8H12O3S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CSCCC1=O
InChIInChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h6H,2-5H2,1H3
InChIKeyFXADJIANKOBZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 1198-44-3) – Core Chemical Profile and Procurement Baseline


Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 1198-44-3) is a sulfur-containing heterocyclic building block of the tetrahydrothiopyran-4-one family, characterized by a six-membered thiane ring bearing a ketone at the 4-position and an ethyl ester at the 3-position . With a molecular formula of C8H12O3S and a molecular weight of 188.24 g/mol, it exists as a light pink to pale yellow liquid or low-melting solid . Its primary value lies in its dual functionality: the activated β-ketoester moiety enables nucleophilic acyl substitution and enolate chemistry, while the sulfur atom provides a unique handle for further oxidation to sulfoxide or sulfone derivatives, as well as participation in metal coordination and heterocycle annulation . This combination makes it a privileged scaffold in medicinal chemistry for the synthesis of protease inhibitors, enzyme modulators, and antimicrobial agents [1].

Why Generic Substitution Fails: Critical Functional Distinctions in Ethyl 4-Oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 1198-44-3) Procurement


Procurement of a generic 'tetrahydrothiopyran-4-one derivative' or 'β-ketoester building block' in place of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate introduces quantifiable risk to synthetic outcomes and biological activity profiles. The ethyl ester moiety, compared to the methyl ester analog (methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate), alters the steric and electronic environment of the reactive β-ketoester center, which can impact both the yield and selectivity of subsequent annulation and condensation reactions . Furthermore, the sulfur atom in the ring provides a critical vector for oxidation; the corresponding 1,1-dioxide derivative (CAS 889946-17-2) exhibits a 3- to 5-fold increase in potency against serine proteases like plasmin compared to cyclohexanone-based analogs, demonstrating that subtle modifications to the thiopyran core drastically alter pharmacophore performance [1]. Interchanging this compound with a non-thiopyran β-ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate) would eliminate the sulfur atom entirely, removing the opportunity for beneficial sulfone oxidation and altering the ring conformation, thereby invalidating established structure-activity relationships (SAR) for inhibitor design [2]. The following quantitative evidence guide details these specific, data-backed differentiators.

Quantitative Differentiation of Ethyl 4-Oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 1198-44-3) Against Key Comparators


Synthetic Efficiency: Ethyl Ester Yields vs. Methyl Ester in Thiopyran Annulation

The synthesis of tetrahydro-4H-thiopyran-4-one (a key downstream product) proceeds via Dieckmann cyclization of a β-ketoester precursor. Using the methyl ester analog (methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate) provides a well-established route with an overall yield of >75% for the ketone product after decarboxylation . While direct comparative yield data for the ethyl ester under identical conditions is not reported in the primary literature, the ethyl ester's increased steric bulk and altered leaving group ability during decarboxylation (ethyl vs. methyl) is known to influence reaction kinetics and final yield in β-ketoester chemistry, making it a distinct synthetic handle when specific reactivity tuning is required [1].

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Pharmacophore Potency: Thiopyran Sulfone Core vs. Cyclohexanone Core in Plasmin Inhibition

The tetrahydro-4H-thiopyran-4-one 1,1-dioxide core, which is directly derived from the oxidation of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate's thiopyran ring, provides a 3- to 5-fold enhancement in plasmin inhibitory potency compared to a simple cyclohexanone core [1]. In a direct head-to-head comparison of matched molecular pairs, the sulfone-based inhibitor (Compound 6) exhibited an IC50 of 5.5 µM, while its cyclohexanone-based counterpart (Compound 5) had an IC50 of 25 µM, representing a 4.5-fold improvement [2].

Medicinal Chemistry Serine Protease Inhibition Pharmacophore Design

Antimicrobial Scaffold Validation: Bicyclopyrazolone Derivatives Derived from the Methyl Ester Analog

A series of bicyclopyrazolones synthesized via condensation of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate with hydrazine derivatives demonstrated significant antimicrobial activity [1]. The study identified that analogs bearing an aryl or aryl sulfonyl group at the N-2 position of the pyrazolone moiety were the most effective against a panel of Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) pathogens [2]. While specific MIC values for the parent ethyl ester derivative are not reported, the methyl ester serves as the closest direct analog, confirming the thiopyran-4-one β-ketoester scaffold is a validated starting point for generating antimicrobial leads [3].

Antimicrobial Discovery Bicyclopyrazolones Thiopyran Derivatives

CH-Acid Reactivity for Annulation: Versatile Entry to Thiopyran-Fused Heterocycles

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (the direct methyl ester analog) functions as a CH-acid in a mild reaction with acetylenic esters in the presence of triphenylphosphine to produce phosphorus ylides bearing the thiopyran-4-one ring [1]. This reaction provides a platform for further Wittig chemistry and the construction of diverse functionalized thiopyran derivatives [2]. The ethyl ester is expected to exhibit analogous, though potentially kinetically distinct, CH-acid behavior due to the different ester group, offering a tunable reactivity profile for organophosphorus-mediated annulation strategies [3].

Organophosphorus Chemistry Heterocycle Annulation CH-Acid Chemistry

Differentiation by Oxidation State: The Critical Role of the Thiopyran Ring's Sulfur Atom

The sulfur atom in the thiopyran ring of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate provides a unique handle for controlled oxidation to the sulfoxide and sulfone (1,1-dioxide) derivatives . The corresponding 1,1-dioxide derivative (CAS 889946-17-2) has been shown to be a key pharmacophore for enhanced biological activity, as demonstrated by the 3- to 5-fold increase in plasmin inhibitory potency compared to the non-sulfur containing cyclohexanone core [1]. Furthermore, in a broader class of thiopyran derivatives, sulfone analogs have been shown to exhibit superior antimicrobial activity compared to the parent sulfides, with some S,S-dioxides displaying excellent antifungal activity against Candida albicans [2].

Prodrug Design Sulfone Pharmacophore Thiopyran Oxidation

Validated Application Scenarios for Ethyl 4-Oxotetrahydro-2H-thiopyran-3-carboxylate (CAS 1198-44-3) Based on Quantitative Evidence


Synthesis of Plasmin Inhibitors and Serine Protease Drug Candidates

Given the 3- to 5-fold increase in plasmin inhibitory potency observed for the tetrahydro-4H-thiopyran-4-one 1,1-dioxide core (IC50 = 5.5 µM) compared to its cyclohexanone counterpart (IC50 = 25 µM), ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is the essential starting material for generating potent, sulfur-containing pharmacophores for serine protease inhibition [1]. Researchers developing novel anticoagulants or anti-fibrinolytic agents should prioritize this scaffold to leverage the established potency advantage conferred by the sulfone group [2].

Building Block for Bicyclopyrazolone-Based Antimicrobial Libraries

The successful synthesis of a library of bicyclopyrazolones from the methyl ester analog, which demonstrated activity against both Gram-positive and Gram-negative bacteria as well as Candida albicans, validates the thiopyran-4-one β-ketoester as a privileged scaffold for antimicrobial drug discovery [3]. The ethyl ester provides a direct entry point for generating focused libraries of these heterocycles, with the potential to tune lipophilicity and metabolic stability via the ester moiety [4].

Synthesis of Functionalized Thiopyran Derivatives via Organophosphorus Chemistry

The demonstrated CH-acid reactivity of the methyl ester analog with acetylenic esters in the presence of triphenylphosphine confirms that this scaffold can be used to generate phosphorus ylides bearing the thiopyran-4-one ring [5]. This methodology opens avenues for the synthesis of complex, sulfur-containing heterocycles via Wittig and related annulation strategies, which are valuable in medicinal chemistry and natural product synthesis [6].

Oxidative Diversification for Prodrug and Pharmacophore Optimization

The presence of the sulfur atom in the thiopyran ring allows for controlled oxidation to sulfoxide and sulfone derivatives, a feature absent in carbocyclic analogs . This oxidative diversification enables the fine-tuning of physicochemical properties, metabolic stability, and target engagement, making ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate a versatile starting point for prodrug design and lead optimization campaigns [7].

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